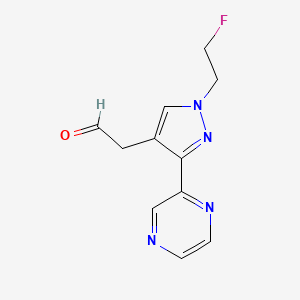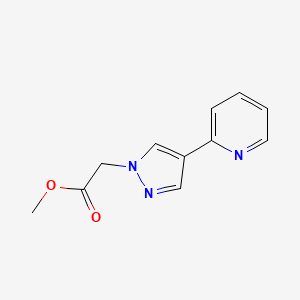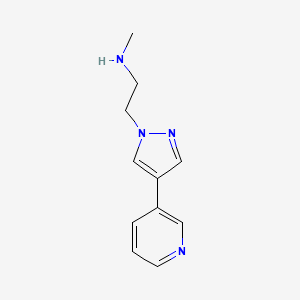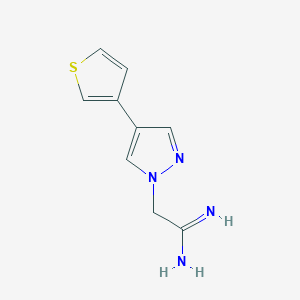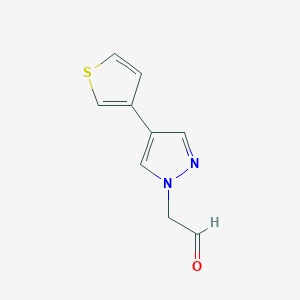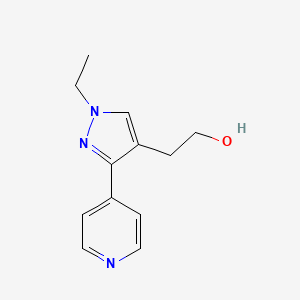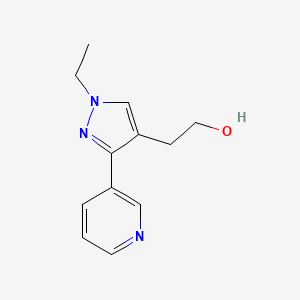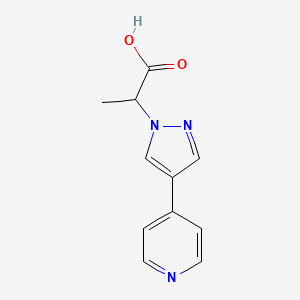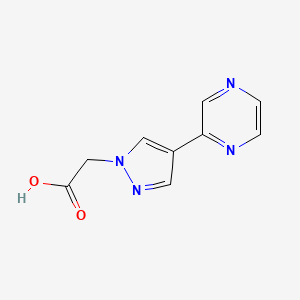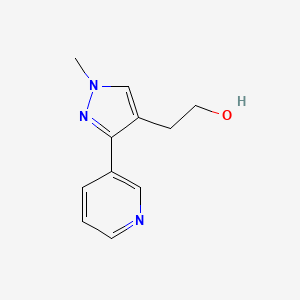
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
Vue d'ensemble
Description
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole (hereafter referred to as 5-AMPT) is a pyrazole-based compound that has been extensively studied for its potential applications in the fields of medicine and biochemistry. 5-AMPT has been found to possess several unique properties, including a high degree of reactivity and stability, as well as a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole represents a class of molecules with potential in various scientific research applications. Although the specific compound mentioned was not directly found in the literature, related compounds have been synthesized and studied for their potential applications. For instance, thiophene-containing pyrazole derivatives have been explored for their antidepressant activities. Such compounds were synthesized through the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium, demonstrating potential therapeutic utility as antidepressants (Mathew, Suresh, & Anbazhagan, 2014). Similarly, novel chalcone derivatives synthesized from thiophene-based compounds showed potent antioxidant properties, highlighting the versatility of thiophene-containing compounds in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antitumor and Antimicrobial Activities
Thiophene-based azo dyes incorporating pyrazolone moiety have shown promising antitumor activities, further illustrating the broad applicability of thiophene and pyrazole derivatives in developing new therapeutic agents (Gouda, Fakhr Eldien, Girges, & Berghot, 2016). Additionally, hybrid compounds containing thiophene and pyrazole structures demonstrated significant antimicrobial activity, suggesting their potential as novel antimicrobial agents (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Molecular Docking and Bioactivity
The synthesis of thiophene-based compounds with pyrimidine-2-thiol, pyrazole, and pyran derivatives has been explored, with molecular docking studies indicating potential anti-inflammatory and antioxidant activities. This underscores the significance of computational methods in predicting the biological activity of novel compounds, thereby aiding in the design of molecules with desired therapeutic effects (Shehab, Abdellattif, & Mouneir, 2018).
Propriétés
IUPAC Name |
5-(azidomethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-2-4-16-10(7-13-15-12)6-11(14-16)9-3-5-17-8-9/h1,3,5-6,8H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKLUNARXDBPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azidomethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



